LHRH, N-epsilon-azidobenzoyl-lys(6)-

GnRH receptor binding affinity photoaffinity probe

LHRH, N-epsilon-azidobenzoyl-Lys(6)- (CAS 78527‑81‑8), also designated [D‑Lys⁶‑Nᵋ‑azidobenzoyl]LHRH and LAB‑GnRH, is a synthetic photoaffinity derivative of gonadotropin‑releasing hormone (GnRH). The compound bears a 4‑azidobenzoyl group on the ε‑amino side chain of a D‑lysine residue at position 6 of the decapeptide sequence.

Molecular Formula C66H87N21O14
Molecular Weight 1398.5 g/mol
CAS No. 78527-81-8
Cat. No. B12771463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, N-epsilon-azidobenzoyl-lys(6)-
CAS78527-81-8
Molecular FormulaC66H87N21O14
Molecular Weight1398.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
InChIInChI=1S/C66H87N21O14/c1-36(2)27-48(59(95)79-47(12-7-25-73-66(68)69)65(101)87-26-8-13-53(87)64(100)75-33-54(67)90)80-57(93)45(11-5-6-24-72-56(92)38-16-18-40(19-17-38)85-86-70)78-60(96)49(28-37-14-20-42(89)21-15-37)81-63(99)52(34-88)84-61(97)50(29-39-31-74-44-10-4-3-9-43(39)44)82-62(98)51(30-41-32-71-35-76-41)83-58(94)46-22-23-55(91)77-46/h3-4,9-10,14-21,31-32,35-36,45-53,74,88-89H,5-8,11-13,22-30,33-34H2,1-2H3,(H2,67,90)(H,71,76)(H,72,92)(H,75,100)(H,77,91)(H,78,96)(H,79,95)(H,80,93)(H,81,99)(H,82,98)(H,83,94)(H,84,97)(H4,68,69,73)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1
InChIKeyICBDNACRYZLHNF-OIAWHVPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHRH, N-epsilon-Azidobenzoyl-Lys(6)- (CAS 78527-81-8): A Photoactivatable GnRH Receptor Probe for Covalent Target Capture and Binding-Site Mapping


LHRH, N-epsilon-azidobenzoyl-Lys(6)- (CAS 78527‑81‑8), also designated [D‑Lys⁶‑Nᵋ‑azidobenzoyl]LHRH and LAB‑GnRH, is a synthetic photoaffinity derivative of gonadotropin‑releasing hormone (GnRH) [1]. The compound bears a 4‑azidobenzoyl group on the ε‑amino side chain of a D‑lysine residue at position 6 of the decapeptide sequence [2]. Upon UV‑A irradiation, the aryl azide generates a highly reactive nitrene that inserts covalently into adjacent receptor residues, enabling irreversible receptor labeling, sustained activation, and high‑resolution mapping of the ligand‑binding interface [3]. Introduced in 1981, it remains a foundational tool for the biochemical identification, molecular‑weight determination, and structural characterization of GnRH receptors in pituitary and extra‑pituitary tissues [4].

Why Generic LHRH Analogs Cannot Substitute for N-epsilon-Azidobenzoyl-Lys(6)-LHRH in Receptor Photoaffinity Labeling


LHRH, N‑epsilon‑azidobenzoyl‑Lys(6)‑ is not merely a high‑affinity GnRH analog—it is a covalently reactive photoreagent designed for irreversible target engagement. Standard LHRH agonists (e.g., [D‑Lys⁶]LHRH, buserelin, leuprolide) bind reversibly and cannot trap receptor–ligand complexes for downstream biochemical analysis [1]. Even among photoaffinity LHRH analogs, the position and chemical identity of the photolabel critically determine functional outcome: position‑3 modification abolishes activity, position‑8 modification produces maximal sustained LH release, while position‑6 modification with azidobenzoyl uniquely retains high affinity (Kd = 0.1 nM) and enables irreversible receptor activation coupled to precise cross‑linking at Cys¹⁴ in the N‑terminal domain [2][3][4]. Generic substitution by non‑photoreactive or differently positioned analogs would fail to achieve covalent receptor capture, would alter the site of tethering, or would produce divergent post‑labeling signaling profiles—all critical variables in receptor mapping, internalization tracking, and functional dissection studies [5].

Quantitative Evidence for N-epsilon-Azidobenzoyl-Lys(6)-LHRH Differentiation Relative to Closest Analogs and Alternative Approaches


4‑ to 6‑Fold Higher Receptor Binding Affinity vs. Native GnRH in Rat Pituitary Membranes

In rat pituitary plasma membrane preparations, [D‑Lys⁶‑Nᵋ‑azidobenzoyl]LHRH binds to a single class of receptors with an apparent Kd of 0.1 nM [1]. Native GnRH in the same tissue system exhibits reported Kd values of 0.4–0.6 nM [2][3]. Thus the photoaffinity analog displays approximately 4‑ to 6‑fold higher equilibrium binding affinity.

GnRH receptor binding affinity photoaffinity probe Kd comparison

Position‑6 Azidobenzoyl Modification Retains Full Agonist Activity Unlike Position‑3 Photolabeling

Nikolics et al. (1988) systematically compared photoreactive GnRH derivatives with the 2‑nitro‑4(5)‑azidophenylsulfenyl (2,4‑NAPS) group incorporated at positions 1, 3, 6, or 8. Modification of Trp³ led to complete loss of both LH‑releasing and LH‑release‑inhibiting activity. In contrast, the position‑6 analog [D‑Lys(2,4‑NAPS)]⁶‑GnRH was a very potent agonist that caused prolonged submaximal LH secretion after photolabeling [1]. The position‑8 analog [Orn(2,4‑NAPS)]⁸‑GnRH, though equipotent with the 2,4‑NAPS isomer in LH‑releasing ability (7% relative potency of GnRH), produced prolonged maximal LH release—a functionally distinct outcome [1]. The azidobenzoyl‑Lys⁶ compound (target) similarly preserves high‑affinity binding and functional receptor coupling [2].

photoaffinity labeling position-dependence GnRH receptor activation LH release

Precise Cross‑Linking to Cys¹⁴ in the N‑Terminal Domain Enables Amino‑Acid‑Level Receptor Binding‑Site Mapping

Photoaffinity cross‑linking with [azidobenzoyl‑D‑Lys⁶]GnRH results in irreversible activation of the GnRH receptor and covalent tethering to Cys¹⁴ within the N‑terminal segment (residues 12–18) [1]. This was established through systematic disulfide bridge probing by Ser‑substitution mutagenesis, enzymatic fragment analysis (endoproteinase Glu‑C and trypsin digestion), and protein chemical characterization of radioactive cross‑linked fragments before and after reduction [1]. Native GnRH and non‑photoreactive [D‑Lys⁶]LHRH bind fully reversibly and cannot map the ligand–receptor interface at single‑amino‑acid resolution [2][3].

receptor binding site mapping covalent tethering GnRH receptor structure-function disulfide bridge

Specific 60 kDa GnRH Receptor Protein Identification on SDS‑PAGE Uniquely Achieved by Photoaffinity Labeling

Using ¹²⁵I‑labeled [D‑Lys⁶‑Nᵋ‑azidobenzoyl]LHRH and SDS‑PAGE autoradiography, Hazum (1981) identified two specifically photolabeled proteins in rat pituitary membranes: a major band at 60,000 daltons and a minor band at 48,000 daltons (likely a degradation product of the receptor) [1]. This provided the first direct biochemical visualization of the GnRH receptor protein. Non‑photoreactive ¹²⁵I‑labeled ligands such as [D‑Lys⁶]LHRH cannot produce covalent protein bands on SDS‑PAGE, limiting their utility to equilibrium binding studies only. Chemical crosslinking with the biotinylated ligand XBAL plus EGS achieved only 23 ± 3% covalent crosslinking efficiency of specifically bound ligand [2].

GnRH receptor molecular weight SDS-PAGE autoradiography receptor characterization covalent labeling

Irreversible Receptor Activation Enables Dissection of Sustained GnRH Signaling Independent of Ligand Washout

Photoaffinity cross‑linking of [azidobenzoyl‑D‑Lys⁶]GnRH to the GnRH receptor results in irreversible, continued receptor activation that persists after removal of free ligand [1]. This covalent tethering through the position‑6 side chain produces sustained signal transduction without the confounding variable of ligand dissociation kinetics. In contrast, native GnRH produces only transient activation due to rapid dissociation and receptor desensitization. Position‑8 photoaffinity analog [Orn(2,4‑NAPS)]⁸‑GnRH yields prolonged maximal LH release after photolabeling, whereas position‑6 NAPS analog produces prolonged submaximal LH release—demonstrating that the functional consequence of covalent tethering is position‑ and chemistry‑dependent [2][3].

irreversible activation sustained signaling GnRH receptor desensitization covalent tethering

Photoaffinity Labeling vs. Chemical Crosslinking: Functional Irreversibility as the Decisive Differentiator

Ogier et al. (1989) directly compared photoaffinity labeling with homobifunctional chemical crosslinking for LHRH receptor covalent attachment. Photoaffinity analogs (including the azidobenzoyl class) gave poor specific‑to‑non‑specific binding ratios compared with biotinylated ligands used with chemical crosslinkers [1]. The biotinylated ligand XBAL achieved 44 ± 6% specific binding with a Kd of 131 ± 16 pM; ethylene glycolbis(succinimidylsuccinate) (EGS) at 5 mM covalently linked 23 ± 3% of specifically bound ¹²⁵I‑XBAL [1]. However, chemical crosslinking with EGS is a two‑step procedure that cannot produce irreversible receptor activation or map the tethering site [1][2]. The azidobenzoyl compound thus occupies a distinct niche: lower bulk crosslinking yield but the unique ability to covalently activate the receptor and localize the attachment site.

affinity labeling crosslinking efficiency receptor purification functional preservation

Validated Application Scenarios for LHRH, N-epsilon-Azidobenzoyl-Lys(6)- Based on Quantitative Differentiation Evidence


Covalent GnRH Receptor Identification and Molecular‑Weight Determination via SDS‑PAGE Autoradiography

The compound's photoactivatable azidobenzoyl group enables irreversible, covalent labeling of GnRH receptor proteins in membrane preparations. Upon UV irradiation and SDS‑PAGE, it resolves the receptor as a discrete 60 kDa band (with a 48 kDa degradation product), providing the most direct method for receptor molecular‑weight determination. This application is uniquely achievable with this compound; non‑photoreactive [D‑Lys⁶]LHRH cannot produce covalent protein bands, and chemical crosslinkers (e.g., XBAL + EGS) achieve only ~23% crosslinking efficiency without discrete band resolution [1][2].

High‑Resolution Ligand–Receptor Contact‑Site Mapping to the N‑Terminal Domain

The compound covalently tethers specifically to Cys¹⁴ within residues 12–18 of the GnRH receptor N‑terminal domain, as demonstrated by enzymatic fragment analysis and mutagenesis. This enables amino‑acid‑level mapping of the ligand‑binding interface—a structural biology application that cannot be performed with reversibly binding analogs or non‑site‑specific chemical crosslinkers [3].

Functional Dissection of Sustained GnRH Receptor Signaling and Desensitization Kinetics

Photoaffinity cross‑linking produces irreversible, continued receptor activation that persists after removal of free ligand, uncoupling receptor activation from ligand dissociation kinetics. This property enables experimental dissection of sustained signaling cascades, receptor desensitization, and internalization pathways without the confounding variable of ligand washout. Position‑8 photoaffinity analogs produce a different activation profile (maximal vs. submaximal sustained LH release), making the position‑6 azidobenzoyl compound the preferred tool for studies requiring a specific agonist‑like sustained activation pattern [4][5].

Autoradiographic Localization of GnRH Receptors in Tissue Sections and Non‑Mammalian Species

The compound has been successfully employed for photoaffinity labeling and autoradiographic detection of GnRH receptors in tissue sections and in non‑mammalian vertebrates (e.g., goldfish pituitary), where it binds with higher affinity than D‑Lys⁶‑GnRH. This cross‑species utility, combined with its irreversible labeling capacity, makes it a versatile probe for comparative endocrinology and receptor distribution studies [6].

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